molecular formula C13H27NO6 B605438 Aminooxy-PEG3-t-butyl ester CAS No. 1835759-72-2

Aminooxy-PEG3-t-butyl ester

Cat. No. B605438
CAS RN: 1835759-72-2
M. Wt: 293.36
InChI Key: NZYHFTOQEYCMKH-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-t-butyl ester is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .


Synthesis Analysis

A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular formula of this compound is C13H27NO6 . It has a molecular weight of 293.4 g/mol .


Chemical Reactions Analysis

The aminooxy group in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 293.4 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

1. Biomedical Applications

Aminooxy-PEG3-t-butyl ester has significant implications in the field of biomedicine. Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), showing similar beneficial properties to poly(ethylene glycol) (PEG), are utilized in various biomedical applications. PAOx with side-chain functionalities, including aminooxy groups, demonstrate potential in drug delivery and tissue engineering due to their biocompatibility and functional versatility (Mees & Hoogenboom, 2015).

2. Polymer Science and Bioconjugation

This compound plays a crucial role in polymer science, particularly in creating functional polymeric materials. For instance, in the synthesis of "umbrella-like" PEG structures with reactive end groups for bioconjugation, aminooxy-functionalized PEG derivatives demonstrate effective protein conjugation capabilities (Zhang, Wang, & Huang, 2010). Additionally, atomic force microscopy-based thermal lithography of poly(tert-butyl acrylate) block copolymer films, where aminooxy functionalities are employed, facilitates targeted chemical modifications on polymer surfaces for advanced bioconjugation applications (Duvigneau, Schönherr, & Vancso, 2008).

3. Peptidomimetic Synthesis

In the field of peptidomimetic chemistry, this compound is employed in the synthesis of aminooxy peptoids, which are potential peptidomimetics. These compounds, synthesized using Ns-protected N-substituted aminooxyacetate tert-butyl esters, have promising applications in developing novel therapeutics and biological probes (Shin & Park, 2002).

4. Hydrogel Formation for Biomedical Applications

This compound is instrumental in forming biocompatible hydrogels through oxime click chemistry. These hydrogels, supporting cell adhesion and incorporating cell-signaling peptides like RGD, have significant potential in tissue engineering and regenerative medicine (Grover et al., 2012).

5. Drug Delivery Systems

In drug delivery systems, the modification of drugs with PEG derivatives, including this compound, leads to enhanced solubility, stability, and bioavailability of pharmaceutical compounds. This approach has been used in developing more effective drug delivery mechanisms, particularly for hydrophobic drugs (Greenwald et al., 2003).

6. Biomaterial Synthesis and Characterization

This compound contributes to the synthesis and characterization of L-tyrosine-based polyurethanes for biomaterial applications. These materials, synthesized with PEG and polycaprolactone diol, have applications in tissue engineering due to their biodegradability and biocompatibility (Sarkar et al., 2009).

Mechanism of Action

The aminooxy group in Aminooxy-PEG3-t-butyl ester can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Safety and Hazards

Aminooxy-PEG3-t-butyl ester should be used only in a chemical fume hood . It is recommended to wear chemical-resistant gloves and safety goggles . It is also recommended to wash thoroughly after handling and wash contaminated clothing before reuse .

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHFTOQEYCMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG3-t-butyl ester
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Reactant of Route 4
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Reactant of Route 5
Aminooxy-PEG3-t-butyl ester

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